Cas no 666235-35-4 (Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester)

Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester is a fluorinated aromatic ester with potential applications in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in the development of bioactive compounds. The methyl ester functionality provides reactivity for further derivatization, such as hydrolysis or transesterification. This compound exhibits favorable physicochemical properties, including moderate volatility and solubility in organic solvents, facilitating its use in synthetic processes. Its structural features may contribute to improved binding affinity in target molecules, particularly in the design of enzyme inhibitors or receptor modulators. Proper handling is advised due to potential reactivity under strong acidic or basic conditions.
Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester structure
666235-35-4 structure
Product Name:Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester
CAS No:666235-35-4
MF:C10H9F3O3
MW:234.171873807907
MDL:MFCD17018701
CID:4123182
PubChem ID:58110910
Update Time:2025-05-25

Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester
    • 666235-35-4
    • METHYL 2-[2-(TRIFLUOROMETHOXY)PHENYL]ACETATE
    • methyl 2-(2-(trifluoromethoxy)phenyl)acetate
    • AUBPMYGSIDSPTE-UHFFFAOYSA-N
    • SCHEMBL8042960
    • Methyl 2-(trifluoromethoxy)phenylacetate
    • 2-(Trifluoromethoxy)phenylacetic acid methyl ester
    • MFCD17018701
    • MDL: MFCD17018701
    • Inchi: 1S/C10H9F3O3/c1-15-9(14)6-7-4-2-3-5-8(7)16-10(11,12)13/h2-5H,6H2,1H3
    • InChI Key: AUBPMYGSIDSPTE-UHFFFAOYSA-N
    • SMILES: C1(CC(OC)=O)=CC=CC=C1OC(F)(F)F

Computed Properties

  • Exact Mass: 234.05
  • Monoisotopic Mass: 234.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2
  • XLogP3: 2.9

Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester Pricemore >>

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AB275058-1 g
2-(Trifluoromethoxy)phenylacetic acid methyl ester; .
666235-35-4
1g
€350.00 2023-04-26
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AB275058-1g
2-(Trifluoromethoxy)phenylacetic acid methyl ester; .
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€350.00 2025-04-17

Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:666235-35-4)Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester
Order Number:A1167467
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:09
Price ($):207.0
Email:sales@amadischem.com

Additional information on Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester

Recent Advances in the Study of Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester (CAS: 666235-35-4)

Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester (CAS: 666235-35-4) is a fluorinated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.

One of the most notable advancements in the study of Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester is its application in the design of trifluoromethoxy-containing pharmaceuticals. The trifluoromethoxy group (-OCF3) is known for its ability to enhance the metabolic stability and bioavailability of drug candidates. Recent research has demonstrated that this compound can serve as a versatile building block for the synthesis of trifluoromethoxy-substituted analogs, which exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of COX-2 inhibitors, resulting in compounds with enhanced selectivity and reduced gastrointestinal toxicity.

In addition to its role in drug design, Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester has also been investigated for its potential as a bioactive molecule in its own right. A recent in vitro study conducted by researchers at the University of California, San Francisco, revealed that this compound exhibits moderate inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study suggested that the trifluoromethoxy group may contribute to the compound's antimicrobial properties by disrupting bacterial cell membrane integrity. These findings open new avenues for the development of novel antimicrobial agents based on this scaffold.

The synthetic routes to Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester have also been a focus of recent research. Traditional methods often involve multi-step procedures with low yields and poor scalability. However, a 2022 study published in Organic Process Research & Development described an optimized one-pot synthesis that significantly improves the efficiency and cost-effectiveness of producing this compound. The new method utilizes a palladium-catalyzed cross-coupling reaction, achieving yields of over 85% while minimizing the generation of hazardous byproducts. This advancement is expected to facilitate the large-scale production of the compound for further pharmacological studies.

Despite these promising developments, challenges remain in the clinical translation of Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester and its derivatives. For example, the compound's metabolic stability in vivo and its potential toxicity profiles require further investigation. A recent preclinical study highlighted the need for comprehensive pharmacokinetic and toxicological assessments to ensure the safety and efficacy of derivatives derived from this scaffold. Nevertheless, the growing body of research underscores the potential of Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester as a valuable tool in medicinal chemistry and drug discovery.

In conclusion, Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester (CAS: 666235-35-4) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Recent studies have elucidated its role as a synthetic intermediate, its bioactive properties, and improved synthetic methodologies. As research continues to uncover its full potential, this compound is poised to contribute significantly to the development of next-generation therapeutics. Future studies should focus on addressing the remaining challenges related to its clinical applicability, paving the way for its integration into drug development pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:666235-35-4)Benzeneacetic acid, 2-(trifluoromethoxy)-, methyl ester
A1167467
Purity:99%
Quantity:1g
Price ($):207.0
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